molecular formula C15H11ClFN3O2 B3071624 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011399-89-5

5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071624
CAS RN: 1011399-89-5
M. Wt: 319.72 g/mol
InChI Key: WUHLZIPBRIHJET-UHFFFAOYSA-N
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Description

The compound “5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position . The molecule also has methyl groups at the 3 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[3,4-b]pyridine core, with the various substituents attached at the specified positions . The presence of the fluorophenyl and carboxylic acid groups would introduce polarity to the molecule, while the chloro and methyl groups would be relatively nonpolar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The chloro group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (fluorophenyl and carboxylic acid) would likely make the compound somewhat soluble in polar solvents, while the nonpolar groups (chloro and methyl) would likely make it soluble in nonpolar solvents .

Scientific Research Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have been identified as potent kinase inhibitors, showing promise in the treatment of various diseases. These compounds typically bind to the hinge region of kinases, displaying versatility by interacting through multiple binding modes. This scaffold has been highlighted in numerous patents and research articles, emphasizing its utility in targeting a broad range of kinases (Wenglowsky, 2013).

Structural Significance in Drug Design

The structural versatility of the pyrazolo[3,4-b]pyridine scaffold, akin to the compound , allows for the formation of hydrogen bond donor–acceptor pairs common among kinase inhibitors. This interaction is crucial for the efficacy of kinase inhibitors, particularly at the hinge region, where these heterocycles can form additional interactions in the kinase pocket, enhancing potency and selectivity. The adaptability of this scaffold, resembling elements of both pyrrolo[2,3-b]pyridine and indazole, facilitates its incorporation into kinase inhibitors, making it a cornerstone in medicinal chemistry for developing selective and potent therapeutic agents (Wenglowsky, 2013).

Implications in Medicinal Chemistry

The exploration of pyrazolo[3,4-b]pyridine derivatives has led to the identification of compounds with significant therapeutic potential. Beyond kinase inhibition, the structural attributes of these compounds, including the ability to modify and optimize interactions within biological targets, highlight the importance of this scaffold in drug discovery and development processes. The ongoing research and patent literature suggest that modifications to this core structure, such as those found in this compound, could lead to new and innovative treatments for a variety of conditions, thereby underscoring the compound's value in pharmaceutical sciences (Wenglowsky, 2013).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-7-11-12(15(21)22)13(16)8(2)18-14(11)20(19-7)10-5-3-9(17)4-6-10/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLZIPBRIHJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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